Product packaging for Methyl, [4-(methoxycarbonyl)phenyl]-(Cat. No.:)

Methyl, [4-(methoxycarbonyl)phenyl]-

Cat. No.: B12099297
M. Wt: 149.17 g/mol
InChI Key: OQSJWQNOMXRCEL-UHFFFAOYSA-N
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Description

Scholarly Context and Significance in Industrial Organic Chemistry

In the realm of industrial organic chemistry, dimethyl terephthalate (B1205515) holds a significant position, primarily as a high-production-volume chemical intermediate. mcgroup.co.uk Its importance is intrinsically linked to the production of polyesters, which are ubiquitous in modern life. The synthesis of DMT has been a subject of extensive research, with various methods developed for its production. The conventional and commercially valuable route involves the direct esterification of terephthalic acid with methanol (B129727). wikipedia.orgdoaj.org An alternative method involves the oxidation and subsequent methyl-esterification of para-xylene. wikipedia.orgtaylorandfrancis.com

The industrial production of DMT is a cornerstone of the petrochemical industry, transforming raw materials like para-xylene into a versatile chemical feedstock. dei.soamazonaws.com The compound's stability under normal temperatures and pressures makes it a reliable component in large-scale manufacturing processes. amazonaws.com Research continues to focus on optimizing the synthesis of DMT, with studies exploring the use of various catalysts, such as zeolites, to improve efficiency and yield. doaj.orgresearchgate.net The catalytic hydrogenation of DMT is another area of active research, as it leads to the production of 1,4-cyclohexanedimethanol, a valuable monomer for specialized polyesters. penpet.comchemicalbook.com

Physical and Chemical Properties of Dimethyl Terephthalate
PropertyValue
Molecular FormulaC₁₀H₁₀O₄ echemi.com
Molar Mass194.186 g·mol⁻¹ wikipedia.org
AppearanceWhite solid wikipedia.org
Melting Point142 °C (288 °F; 415 K) wikipedia.org
Boiling Point288 °C (550 °F; 561 K) wikipedia.org
SolubilitySoluble in organic solvents like methanol and acetone (B3395972) echemi.com

Foundational Role in Polymer Science and Material Synthesis Feedstocks

The most prominent role of dimethyl terephthalate in advanced chemical research and industry is its function as a primary feedstock for the synthesis of polyesters. penpet.comdei.so It is a key building block for several commercially important polymers, including polyethylene (B3416737) terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT). wikipedia.orgpenpet.com These polymers find extensive applications in the manufacturing of textiles, beverage bottles, food containers, and engineering plastics. dei.soamazonaws.com

The synthesis of PET, a widely used plastic, can be achieved through two primary pathways: the esterification of ethylene (B1197577) glycol with purified terephthalic acid or the transesterification reaction between ethylene glycol and dimethyl terephthalate. mcgroup.co.ukwikipedia.org In the DMT process, DMT and ethylene glycol react in the presence of a catalyst to form bis(2-hydroxyethyl) terephthalate, which then undergoes polycondensation to produce PET, with methanol as a byproduct. wikipedia.org

Beyond polyesters, DMT is also a precursor for the production of other valuable materials. Its hydrogenation yields cyclohexanedimethanol, a monomer used in the synthesis of specialty polyester (B1180765) resins with enhanced properties. wikipedia.orgmcgroup.co.uk Furthermore, DMT is utilized in the production of polyester resins for coatings, adhesives, and films. penpet.comdei.so The versatility of DMT as a feedstock underscores its fundamental importance in material science, enabling the creation of a diverse range of materials with tailored properties for various applications. Recent research has also explored the use of DMT in improving the barrier properties of PET when used as a low molecular weight diluent. acs.org Additionally, the depolymerization of PET waste through methanolysis can regenerate DMT, highlighting its role in emerging circular economy strategies for plastics. taylorandfrancis.comresearchgate.net

Major Applications of Dimethyl Terephthalate as a Feedstock
ApplicationResulting Polymer/ProductEnd Uses
Polyester ProductionPolyethylene Terephthalate (PET)Beverage bottles, food containers, synthetic fibers echemi.comdei.so
Polyester ProductionPolybutylene Terephthalate (PBT)Engineering plastics, automotive parts, electronics wikipedia.orgdei.so
Polyester ProductionPolytrimethylene Terephthalate (PTT)Carpets, textiles wikipedia.orgpenpet.com
Monomer Synthesis1,4-CyclohexanedimethanolSpecialty polyester resins wikipedia.orgmcgroup.co.uk
Resin ProductionPolyester ResinsCoatings, adhesives, films penpet.comdei.so

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9O2 B12099297 Methyl, [4-(methoxycarbonyl)phenyl]-

Properties

Molecular Formula

C9H9O2

Molecular Weight

149.17 g/mol

InChI

InChI=1S/C9H9O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1H2,2H3

InChI Key

OQSJWQNOMXRCEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[CH2]

Origin of Product

United States

Synthetic Methodologies of Dimethyl Terephthalate

Conventional Industrial Production Routes

The traditional industrial-scale production of dimethyl terephthalate (B1205515) has been dominated by two principal methodologies: the direct esterification of terephthalic acid and multi-step processes originating from aromatic hydrocarbons.

Esterification of Terephthalic Acid with Methanol (B129727)

A commercially significant route to dimethyl terephthalate involves the direct esterification of terephthalic acid (TPA) with methanol. wikipedia.orgrsc.org This reaction is typically conducted at high temperatures, ranging from 250 to 300 °C. infona.pl One of the advantages of this method is that it can utilize lower-purity terephthalic acid, with the subsequent purification of the more volatile DMT being accomplished through distillation. wikipedia.org The fundamental reaction is an equilibrium process where terephthalic acid reacts with two equivalents of methanol to produce dimethyl terephthalate and water.

While the reaction can proceed without a catalyst at very high temperatures and pressures, industrial processes often employ catalysts to enhance the reaction rate under more moderate conditions. mdpi.com Historically, homogeneous acid catalysts like sulfuric acid have been used. mdpi.com

Multi-Step Conversions from Aromatic Hydrocarbon Precursors (e.g., p-Xylene (B151628), Toluene)

The most prevalent industrial method for DMT synthesis for many years has been a multi-step process starting from p-xylene. rsc.org This is commonly known as the Witten-Hercules process or sometimes the Katzschmann process. rsc.orggreyb.com This technology involves a series of oxidation and esterification steps.

The process begins with the liquid-phase air oxidation of p-xylene in the presence of a cobalt and manganese salt catalyst. sci-hub.ru This initial oxidation is controlled to primarily convert one of the methyl groups of p-xylene into a carboxylic acid group, forming p-toluic acid. sci-hub.ru A key feature of the Witten-Hercules process is that this oxidation is carried out in a mixture containing recycled methyl p-toluate (B1214165). rsc.orgsci-hub.ru

The resulting mixture of acids, which includes p-toluic acid and monomethyl terephthalate (from the oxidation of methyl p-toluate), is then esterified with methanol at elevated temperatures (e.g., 240-250°C) and pressures. rsc.orggreyb.com This step converts p-toluic acid to methyl p-toluate and monomethyl terephthalate to dimethyl terephthalate. rsc.org The methyl p-toluate is then separated by distillation and recycled back to the oxidation stage, while the crude dimethyl terephthalate is sent for purification, typically involving crystallization from methanol and subsequent distillation to achieve the high purity required for polymerization. rsc.org

Toluene (B28343) can also serve as a precursor for DMT production. In this pathway, toluene is first converted to p-xylene through a catalytic disproportionation process. petnology.com The resulting p-xylene is then fed into the conventional oxidation and esterification process to generate dimethyl terephthalate. petnology.com

Process Precursor(s) Key Steps Typical Conditions Catalyst
Direct Esterification Terephthalic Acid, MethanolEsterification, Distillation250-300°C infona.plUncatalyzed or Acid Catalyst infona.plmdpi.com
Witten-Hercules p-Xylene, MethanolOxidation, Esterification, Distillation, CrystallizationOxidation: 140-170°C, 4-8 bar; Esterification: 240-250°C, 24 bar greyb.comrsc.orgCo/Mn salts sci-hub.ru
Toluene-Based Toluene, MethanolDisproportionation, Oxidation, Esterification-Varies by stage petnology.com

Green Chemistry Innovations in Dimethyl Terephthalate Synthesis

In response to growing environmental concerns and the need for more sustainable chemical manufacturing, research has focused on developing "green" synthetic routes to dimethyl terephthalate. These innovations center on the use of renewable resources and more environmentally benign catalytic systems.

Utilization of Bio-Based Feedstocks (e.g., Eugenol)

A significant area of green chemistry is the replacement of petroleum-based feedstocks with renewable, bio-based alternatives. Eugenol (B1671780), an aromatic compound readily available from sources like clove oil, has been explored as a potential starting material for producing a monomer analogous to dimethyl terephthalate. ukm.my Research has demonstrated a method to prepare a PET analogue monomer from eugenol through a sequence of Williamson etherification, esterification, and a thiol-ene reaction. ukm.my This approach provides a pathway to synthesize diesters from a renewable aromatic monomer, offering a sustainable alternative to fossil fuel-derived precursors. ukm.my Other bio-based routes include the conversion of terpenes, such as limonene, into bio-terephthalic acid, which can then be esterified to produce bio-based dimethyl terephthalate. google.comgoogle.com Additionally, a one-pot synthesis has been developed from methyl coumalate (derived from malic acid) and methyl pyruvate, which avoids the traditional oxidation step. rsc.org

Sustainable Catalytic Approaches for Esterification

Another thrust in green chemistry involves replacing traditional homogeneous catalysts, which can be corrosive and difficult to separate from the product, with more sustainable heterogeneous catalysts. Solid acid catalysts, particularly zeolites, have shown significant promise for the esterification of terephthalic acid with methanol. mdpi.com

Studies have systematically evaluated various types of zeolites, such as ZSM-5, MOR, and β-zeolite, for their catalytic performance. mdpi.comdntb.gov.ua β-zeolite, in particular, has demonstrated excellent catalytic activity, achieving high conversion of terephthalic acid and good selectivity for dimethyl terephthalate. mdpi.com The efficiency of these catalysts is linked to their acid site strength, specific surface area, and porous structure. mdpi.com A key advantage of these solid catalysts is their stability and reusability, with studies showing that β-zeolite can be recycled multiple times without a significant loss of activity, highlighting its potential for sustainable DMT production. mdpi.comresearchgate.net

Catalyst Type PTA Conversion (%) DMT Selectivity (%) Reaction Conditions
β-Zeolite (Optimized) 10094.1200°C, 1 MPa, 8 h mdpi.com
β-Zeolite (Initial) ~10076.1200°C, 0.5 MPa, 4 h mdpi.com
ZSM-5-25 ~9560.2200°C, 0.5 MPa, 4 h mdpi.com
MOR ~8045.5200°C, 0.5 MPa, 4 h mdpi.com

Dimethyl Terephthalate as a Product of Chemical Recycling

Dimethyl terephthalate plays a pivotal role in the chemical recycling of post-consumer polyethylene (B3416737) terephthalate (PET) waste, offering a pathway to a circular economy for this widely used plastic. wikipedia.org The primary method for this is methanolysis, a process that depolymerizes PET. researchgate.net

In the methanolysis process, PET waste is broken down using methanol at high temperatures and pressures, often in the presence of a catalyst. infona.plresearchgate.net This reaction effectively reverses the polymerization process, yielding the constituent monomers: dimethyl terephthalate and ethylene (B1197577) glycol. substack.comtaylorandfrancis.com The crude DMT obtained from methanolysis can then be purified, typically by distillation, to a quality suitable for the production of new, virgin-grade PET. petnology.com This means that recycled PET can be used to manufacture products with the same quality and performance as those made from petrochemical feedstocks, including food-contact applications. substack.com

Various catalysts have been investigated to improve the efficiency and mildness of the methanolysis reaction, including aluminum triisopropoxide, titanium-silicon solid acids, and copper-supported catalysts. infona.plrsc.orgrsc.org These efforts aim to make the chemical recycling of PET more energy-efficient and cost-effective, providing a sustainable end-of-life solution for plastic waste. rsc.orgrsc.org

Methanolysis of Poly(ethylene terephthalate) Waste

Methanolysis involves the transesterification of the ester bonds within the PET polymer chain using methanol. sci-hub.ruuclouvain.be This chemical degradation process is typically conducted under specific conditions of temperature and pressure and often requires a catalyst to achieve high efficiency. rsc.orggreyb.com The reaction breaks down the long polymer chains of PET into its monomers, primarily DMT and EG. sci-hub.seacs.org While the process can be carried out without a catalyst using supercritical methanol, this requires extreme conditions (e.g., 260–270 °C and 9–11 MPa), making catalytic methanolysis a more common and energy-efficient approach. sci-hub.seresearchgate.net Industrial methanolysis generally operates at temperatures between 160-200°C and pressures of 2-4 MPa. greyb.com

The efficiency of PET methanolysis is heavily influenced by the choice of catalyst. researchgate.net Research has explored a wide range of catalytic systems, including metal-based catalysts, basic catalysts, and ionic liquids, to facilitate depolymerization under milder conditions and improve product yields.

Metal-Based Catalysts: Various metal compounds have proven effective. Zinc acetate (B1210297) is a commonly used catalyst. rsc.org Studies have shown that catalysts like aluminum triisopropoxide can significantly increase the yield of DMT and EG compared to non-catalyzed reactions. researchgate.net For instance, at 200°C, the presence of aluminum triisopropoxide raised DMT yield to 64%. researchgate.net Environmentally friendly TiₓSi₁₋ₓO₂ solid acids have also been developed, with Ti₀.₅Si₀.₅O₂ achieving a 98.2% DMT yield at 160°C in 2 hours. rsc.org Copper-supported catalysts are another cost-effective option for producing DMT from PET waste. rsc.org

Basic Catalysts: Inexpensive and non-toxic salts like potassium carbonate (K₂CO₃) have been used to achieve high DMT yields. rsc.org In one study, using K₂CO₃ with a mixture of methanol and dichloromethane (B109758) as a cosolvent resulted in a 93.1% yield of DMT at a mild temperature of 25°C over 24 hours. rsc.orgrsc.org Other bases such as sodium methoxide (B1231860) and potassium hydroxide (B78521) have also been employed. greyb.com

Ionic Liquids (ILs): Ionic liquids have been investigated as efficient catalysts for PET methanolysis. researchgate.net For example, 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIm][OAc]) has been shown to significantly enhance reaction efficiency. researchgate.net Non-stoichiometric protic ionic liquids, formulated from sulfuric acid and triethylamine, have achieved 100% PET conversion and a 98% isolated yield of DMT at 180°C in a microwave reactor. rsc.org

The table below provides a comparison of different catalytic systems used in the methanolysis of PET.

Catalyst SystemReaction ConditionsDMT YieldPET ConversionSource
Ti₀.₅Si₀.₅O₂160°C, 2 hours98.2%100% rsc.org
Protic Ionic Liquid180°C, 3 hours (Microwave)98% (isolated)100% rsc.org
Guaiacol / KHCO₃120°C, 2 hours94%Not specified researchgate.net
Potassium Carbonate (K₂CO₃)25°C, 24 hours93.1%100% rsc.orgrsc.org
MgO/NaY (4 wt%)200°C, 30 min91%99% nih.gov
Aluminum Triisopropoxide200°C, 2 hours64%Not specified researchgate.net

Computational studies using density functional theory (DFT) have provided deeper insights into the reaction mechanism, particularly when catalyzed by tertiary amines. acs.orgnih.gov These studies show that the methanolysis of PET involves multiple discrete reaction steps rather than a single concerted one. nih.gov The process begins with a proton transfer from methanol to the tertiary amine catalyst. acs.org This mechanistic understanding is crucial for designing more efficient and environmentally friendly catalysts for plastic upcycling. nih.gov

The efficiency of PET methanolysis is highly dependent on several key reaction parameters, including temperature, pressure, reaction time, and the ratio of methanol to PET.

Temperature: Higher temperatures generally increase the reaction rate and lead to higher PET conversion and DMT yields. rsc.orgresearchgate.net For example, in one study, increasing the temperature from 120°C to 180°C significantly improved both conversion and yield. researchgate.net However, excessively high temperatures can promote undesirable side reactions. researchgate.net

Pressure: In conventional methanolysis, pressures of 2-4 MPa are typical. greyb.com For reactions in supercritical methanol, the pressure must be above the critical point of methanol (8.09 MPa), but further increases in pressure have shown little influence on the depolymerization degree. jproeng.com

Reaction Time: PET conversion and DMT yield increase with reaction time until equilibrium is reached. jproeng.com In supercritical methanol at 260°C, PET can be almost completely depolymerized within 60 minutes, with a DMT yield exceeding 95%. jproeng.com In catalytic systems at lower temperatures, longer reaction times may be necessary. rsc.org

Solvent and Methanol/PET Ratio: The solubility of PET in methanol is low, which can limit the reaction rate. sci-hub.ru The use of co-solvents like dichloromethane or γ-valerolactone (GVL) can enhance the compatibility between the solvent and PET, improving depolymerization efficiency at milder conditions. researchgate.netrsc.org Increasing the methanol-to-PET ratio also generally favors higher monomer yields. rsc.org

The following table summarizes the effect of different reaction conditions on PET methanolysis.

Temperature (°C)Pressure (MPa)TimeMethanol/PET RatioKey OutcomeSource
255-2608.5-14.0 (Supercritical)60 min3-8 (weight)Complete PET depolymerization, >95% DMT yield. jproeng.com
180Microwave3 hours30:1 (molar)100% PET conversion, 98% isolated DMT yield. rsc.org
160Not specified4 hours200:1 (molar)100% PET conversion. researchgate.net
1500.92 hoursNot specified (with GVL)Complete PET depolymerization, 97.8% DMT yield. researchgate.net
25Ambient24 hours50:1 (molar, with cosolvent)93.1% DMT yield. rsc.org

Co-Upcycling Strategies Involving Plastic and Biowaste

Innovative approaches are being developed to simultaneously upcycle plastic waste and biowaste in a single, integrated process. figshare.comacs.org One such strategy involves the concurrent depolymerization of PET and the transesterification of glycerol (B35011), a common form of biowaste. acs.orgresearchgate.net

Reaction Chemistry and Advanced Transformational Processes of Dimethyl Terephthalate

Transesterification Reactions of Dimethyl Terephthalate (B1205515)

Transesterification is a pivotal class of reactions for Dimethyl Terephthalate (DMT), serving as the fundamental pathway for producing essential monomers for the synthesis of various polyesters. This process involves the exchange of the methyl ester groups of DMT with an alcohol, typically a diol, to form a new ester and methanol (B129727) as a byproduct. acs.orgresearchgate.netresearchgate.net This reaction is a cornerstone of the polymer industry, particularly for the production of Polyethylene (B3416737) Terephthalate (PET) and Polybutylene Terephthalate (PBT). acs.orgiaea.org

Reactivity with Ethylene (B1197577) Glycol for Bis(2-hydroxyethyl)terephthalate Synthesis

The transesterification of Dimethyl Terephthalate with ethylene glycol (EG) is an industrially significant process for the production of bis(2-hydroxyethyl)terephthalate (BHET). acs.orgnih.gov BHET is the primary monomer precursor for the synthesis of Polyethylene Terephthalate (PET), a widely used thermoplastic polymer in fibers, films, and packaging materials. researchgate.netnih.gov The reaction involves two sequential steps, where one methyl ester group of DMT first reacts with EG to form the intermediate methyl 2-hydroxy-ethylterephthalate, followed by the reaction of the second methyl ester group to yield BHET and methanol. acs.org

The transesterification of DMT with EG is typically a catalyzed reaction. Both homogeneous and heterogeneous catalysts are employed to facilitate this transformation.

Homogeneous Catalysis: Conventionally, homogeneous catalysts such as acetates of zinc, manganese, magnesium, and lead are commonly used. acs.orgnih.gov Zinc acetate (B1210297), in particular, is a frequently cited catalyst for this process. kisti.re.krkoreascience.kr While effective in promoting the reaction, these catalysts are often non-reusable and can necessitate additional downstream processing steps like neutralization and effluent treatment, which presents environmental concerns. acs.orgnih.gov

Heterogeneous Catalysis: To address the drawbacks of homogeneous systems, significant research has focused on developing solid, heterogeneous catalysts. These offer advantages such as easier separation from the reaction products, potential for reuse, and a more environmentally friendly profile. nih.gov Solid basic catalysts have been explored as a greener alternative to polluting liquid bases. acs.orgcapes.gov.br

Key types of heterogeneous catalysts investigated include:

Metal Oxides and Hydrotalcites: Simple metal oxides like Al₂O₃ and MgO, as well as calcined Al-Mg hydrotalcites, have shown activity in DMT transesterification. nih.govcapes.gov.br

Modified Hydrotalcites: To enhance performance, hydrotalcites have been modified with other metals. Zinc- and titanium-modified hydrotalcites have been found to be effective. acs.orgnih.gov Notably, a zinc-modified hydrotalcite prepared using glycine (B1666218) as a fuel (Zn-HT-glycine) demonstrated high selectivity, activity, and reusability, achieving 96.1% selectivity to BHET. acs.orgnih.gov

Supported Catalysts: Various metals supported on inert materials have been developed. Copper supported on silica (B1680970) (Cu/SiO₂) and zinc oxide supported on mesoporous Beta zeolite are examples of efficient catalysts for related PET methanolysis to produce DMT. rsc.orgrsc.orgsciopen.com

Novel 2D Materials: Emerging research has explored the use of two-dimensional materials as catalyst supports. Graphene oxide (GO) and MXene have been used as matrices for grafting catalytic species like dibutyltin (B87310) oxide, creating catalysts (e.g., GO-Sn) that show high conversion rates. proquest.com

Table 1: Comparison of Various Catalysts in the Transesterification of DMT with EG
Catalyst TypeSpecific Catalyst ExampleKey Findings/PerformanceReference
HomogeneousZinc AcetateCommonly used industrial catalyst; effective but non-reusable. nih.govkisti.re.kr
Heterogeneous (Hydrotalcite)Zn-HT-glycineHighly selective (96.1% to BHET), active, and reusable; suitable for solvent-free processes. acs.orgnih.gov
Heterogeneous (Hydrotalcite)Calcined Al-Mg HydrotalciteActive in both transesterification and subsequent polycondensation. capes.gov.br
Heterogeneous (2D Support)GO-Sn (Dibutyltin oxide on Graphene Oxide)Achieved over 90% DMT conversion; demonstrates separability and reusability. proquest.com
Heterogeneous (Metal Acetate)Hydrated Cadmium AcetateFound to be a reactive catalyst for transesterification with 2-ethylhexanol, reaching up to 93% conversion. researchgate.net

Reaction Order and Models: The reaction has been described by various kinetic models. Some studies report that the reaction follows second-order kinetics where all chemical species are weakly adsorbed on the catalyst surface, as modeled by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. acs.orgnih.gov Other research has suggested different kinetics, such as a fractional reaction order over zinc oxide and a first-order reaction with respect to ethylene glycol when catalyzed by zinc stearate. acs.orgnih.gov

Importance of Batch Reactor Studies: Early kinetic studies were often conducted in semi-batch reactors where methanol was continuously removed. This approach led to kinetic expressions that did not account for the reverse reaction, potentially resulting in inaccuracies. kisti.re.krkoreascience.kr More recent kinetic models have been developed using data from batch reactors, which allow for the quantification of both reactants and products (including methanol), leading to more accurate models that consider the reversibility of the reaction. kisti.re.krkoreascience.kr

Activation Energy: The apparent activation energy for the reaction catalyzed by Zn-HT-glycine has been determined to be 9.64 kcal/mol, providing insight into the temperature sensitivity of the reaction rate. acs.orgnih.gov

The efficiency of BHET synthesis is highly dependent on several key reaction parameters. Optimizing these conditions is essential for maximizing the conversion of DMT and the selectivity towards the desired BHET monomer.

Temperature: The conversion of DMT generally increases with rising reaction temperature. acs.orgnih.gov This indicates that the process is controlled by the reaction kinetics rather than mass-transfer limitations. acs.org Typical temperature ranges for the reaction are between 150°C and 190°C. acs.orgnih.gov

Molar Ratio of Reactants: The molar ratio of ethylene glycol to DMT significantly affects the reaction rate. An excess of ethylene glycol is used to favor the forward reaction. The initial rate of reaction has been shown to increase with a higher concentration of EG. acs.orgnih.gov Modern processes have achieved high conversion and selectivity with a relatively low DMT:EG molar ratio of 1:2, a significant improvement over older methods that required ratios as high as 1:20. acs.orgnih.gov

Pressure: While the transesterification is often conducted at atmospheric pressure, related studies on the glycolysis of PET (the reverse reaction) have shown that operating under pressure can accelerate depolymerization. nih.gov This suggests that pressure could be a parameter to modulate the reaction, potentially allowing for lower temperatures or shorter reaction times, although direct studies on the DMT-EG reaction under pressure are less common. nih.govresearchgate.net

Table 2: Influence of Reaction Parameters on DMT Transesterification with EG
ParameterEffect on Conversion/SelectivityTypical Range/ValueReference
TemperatureConversion of DMT increases with temperature.150 - 190 °C acs.orgnih.gov
Molar Ratio (DMT:EG)Initial reaction rate increases with higher EG concentration. Lower ratios are now more efficient.1:2 to 1:3 acs.orgnih.gov
Catalyst LoadingHigher catalyst loading generally increases the reaction rate.e.g., 0.05 g/cm³ for Zn-HT-glycine acs.orgnih.gov
PressureIncreased pressure may accelerate the reaction, allowing for lower temperatures.Atmospheric or slightly elevated nih.gov

In line with the principles of green chemistry, there is a strong emphasis on developing solvent-free processes. The transesterification of DMT with ethylene glycol can be effectively carried out in the melt phase, where the excess EG also acts as the reaction medium. acs.orgnih.gov This approach avoids the use of potentially hazardous and difficult-to-recycle organic solvents, making the process more environmentally benign and atom-economical. acs.org The development of robust heterogeneous catalysts, such as the previously mentioned Zn-HT-glycine, has been instrumental in the success of these solvent-free systems, providing high selectivity towards BHET under these conditions. acs.orgnih.gov

Reactivity with 1,4-Butanediol (B3395766) for Polybutylene Terephthalate Monomer Production

Dimethyl Terephthalate is also a key starting material for the production of Polybutylene Terephthalate (PBT), a high-performance engineering thermoplastic with excellent mechanical and thermal properties. iaea.orgscispace.com The synthesis pathway begins with the transesterification of DMT with 1,4-butanediol (BD).

This reaction produces the monomer bis(4-hydroxybutyl) terephthalate (BHBT) and methanol. iaea.org The process is analogous to the reaction with ethylene glycol. The reaction is typically carried out in the melt phase at elevated temperatures, with the continuous removal of methanol to drive the equilibrium towards the product. scispace.com Catalysts such as tetrabutyl titanate and zinc acetate are used to facilitate the reaction. iaea.orgscispace.com Kinetic studies have been conducted in batch reactors to create more accurate models that consider the reversibility of the reaction. iaea.org Industrial processes for PBT production can be run continuously, incorporating systems to condense and recycle volatilized 1,4-butanediol back to the transesterification stage, which enhances the economic and environmental performance of the process. google.com

Comparative Analysis of Catalyst Systems

The efficiency of DMT transesterification is highly dependent on the catalyst system employed. Research has moved from traditional homogeneous catalysts like zinc, manganese, and lead acetates towards more sustainable heterogeneous options to simplify separation and reduce environmental impact. nih.govacs.org

Heterogeneous basic catalysts have shown significant activity. Systems based on Al2O3, MgO, and calcined Al-Mg hydrotalcites are effective for both the transesterification of DMT with ethylene glycol and the subsequent polycondensation of the resulting prepolymer. mdpi.com Modified hydrotalcites, in particular, have been a focus of study. The addition of metal oxides like zinc and titanium to hydrotalcite structures can significantly enhance their activity and selectivity. nih.gov For instance, a zinc-modified hydrotalcite catalyst prepared via combustion synthesis with glycine as a fuel was identified as a highly selective, active, and reusable option for the synthesis of BHET from DMT and ethylene glycol. nih.govacs.org

Table 1: Comparative Performance of Various Catalysts in DMT Transesterification with Ethylene Glycol

Catalyst SystemCatalyst TypeKey Findings/Performance MetricsReference
Calcined Al-Mg HydrotalcitesHeterogeneous BasicActive in both transesterification and subsequent polycondensation. Activity comparable to MgO. mdpi.com
MgO and Al2O3Heterogeneous BasicDemonstrated activity in DMT transesterification with ethylene glycol. mdpi.com
Zn- and Ti-Modified Hydrotalcites (HTs)Heterogeneous BasicAddition of Zn and Ti enhances the activity and selectivity of HTs. Zn-modified HT with glycine fuel showed 64.1% DMT conversion and 96.1% selectivity to BHET at 180°C. nih.govacs.org
Zinc AcetateHomogeneousCommonly used catalyst, but presents challenges in separation and reusability. Serves as a benchmark for kinetic studies. kisti.re.kr
NaOHHomogeneous BasicExplored as a simple and inexpensive catalyst for PET solvolysis to DMT, highlighting the potential of basic catalysts. acs.org
Kinetic Modeling of Transesterification and Side Reactions

Understanding the reaction kinetics is crucial for process optimization. The transesterification of DMT with ethylene glycol has been effectively modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. nih.govacs.org This model posits that the reaction occurs between DMT and ethylene glycol molecules chemisorbed on adjacent active sites of the catalyst. nih.gov

Studies using zinc-modified hydrotalcite catalysts found that all chemical species were weakly adsorbed, leading to a simplified second-order kinetic model. nih.govacs.org For this system, the apparent activation energy was calculated to be 9.64 kcal/mol. nih.govacs.org The reaction rate was observed to be directly proportional to the catalyst loading, and experiments confirmed that the process is controlled by the kinetic step rather than mass-transfer limitations within the temperature range of 150 to 190°C. nih.govacs.org

Other kinetic studies, particularly those using zinc acetate in a batch reactor, have developed mathematical models that incorporate the reverse reactions, which were often ignored in earlier models based on semi-batch reactors where the methanol byproduct was continuously removed. kisti.re.kr These more comprehensive models provide a more accurate representation of the reaction kinetics and the distribution of products. kisti.re.kr Kinetic analysis of the related PET alkaline methanolysis shows that the transesterification step to form DMT is significantly faster—by a factor of 10,000—than the subsequent formal hydrolysis to terephthalic acid. acs.org

Analysis of Side Reaction Pathways (e.g., Tetrahydrofuran Formation)

Several side reactions can occur during the transesterification of DMT, impacting product purity and yield. Key byproducts identified include:

Methyl 2-hydroxy-ethylterephthalate (MHET) : This is the intermediate product of the reaction where only one of the methyl ester groups of DMT has been transesterified with ethylene glycol. nih.govacs.org Its formation is an expected part of the main reaction pathway, but its presence in the final product represents an incomplete reaction.

Diethylene Glycol (DEG) : The formation of DEG is a significant side reaction, particularly at high temperatures. researchgate.net It can be formed through the dehydration of ethylene glycol or via an unusual reaction where an ester and an alcohol form an ether and an acid. researchgate.net The incorporation of DEG into the polymer backbone can negatively affect the final properties of the polyester (B1180765), such as its thermal stability and melting point. researchgate.net

Other Byproducts : In the broader context of polyester synthesis from terephthalic acid (PTA), which is closely related to the DMT route, monomethyl terephthalate (MMT) is a major byproduct if the esterification is incomplete. google.com Excessively long reaction times or high pressures can also promote the transformation of desired products into other side products. google.com

While Tetrahydrofuran (THF) formation was provided as an example, the available research primarily details its synthesis via the acid-catalyzed polymerization of THF itself to produce polytetrahydrofuran (PTHF), a distinct industrial process. acs.orgwikipedia.orgnih.govnih.gov There is no direct evidence in the searched literature for the formation of THF as a side product during the specific transesterification of DMT with ethylene glycol.

Tandem Transesterification Systems for Integrated Waste Valorization

Innovative one-pot tandem reaction systems are being developed for the concurrent valorization of different waste streams. One such system integrates the depolymerization of polyethylene terephthalate (PET) plastic waste and the transesterification of biowaste glycerol (B35011). nih.govresearchgate.net

In this process, PET is converted via methanolysis into DMT. nih.gov The methanol required for this step is generated in situ from a coupled reaction between glycerol and methyl acetate (an industrial byproduct), which produces glycerol acetates (valuable biofuel additives) and methanol. nih.govresearchgate.net This tandem approach maximizes atom economy and feedstock utilization by using a byproduct from one reaction as a reactant in the other. nih.gov

Cost-effective perovskite-structured CaMnO3 catalysts have been employed for this integrated system. nih.govresearchgate.net The catalyst undergoes in-situ reconstruction to form highly active small metal oxide nanoparticles that enhance the efficiency of PET depolymerization. nih.govresearchgate.net Optimized systems have achieved yields exceeding 70% for glycerol acetates and 68% for PET monomers (DMT and its intermediate, HEMT). nih.govresearchgate.net

Catalytic Hydrogenation of Dimethyl Terephthalate

The catalytic hydrogenation of DMT is a key process for producing cycloaliphatic derivatives that are important monomers for high-performance polyesters, resins, and fibers. This transformation typically involves the hydrogenation of the aromatic ring followed by the reduction of the ester groups.

Synthesis of Hydrogenated Derivatives (e.g., 1,4-Cyclohexanedimethanol, Dimethyl 1,4-Cyclohexane-dicarboxylate)

The hydrogenation of DMT yields two primary value-added products in a sequential reaction:

Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) : This is the intermediate product formed by the selective hydrogenation of the benzene (B151609) ring of DMT. google.comresearchgate.netwikipedia.org This step requires catalysts that can activate the aromatic ring without reducing the ester functionalities.

1,4-Cyclohexanedimethanol (CHDM) : This is the final product, obtained by the subsequent hydrogenation of the two ester groups of DMCD. google.comnih.gov

Industrially, this conversion has often been carried out in a two-step process using separate reactors and different catalytic systems for each stage. acs.orgwikipedia.orgnih.gov However, significant research has focused on developing one-pot tandem catalytic processes that can accomplish both hydrogenation steps in a single reactor, offering economic and environmental benefits. acs.orgwikipedia.orggoogle.com These integrated processes often involve carrying out the reaction in consecutive stages with different temperatures and pressures within the same batch reactor. acs.orgwikipedia.org

Development and Characterization of Heterogeneous Catalysts

The development of efficient and selective heterogeneous catalysts is central to the viability of DMT hydrogenation. A wide array of metallic catalysts, often supported on high-surface-area materials, has been investigated.

Ruthenium (Ru)-based catalysts : Ruthenium has shown high activity for the hydrogenation of the aromatic ring. Catalysts such as Ru/C, Ru/Al2O3, and zeolite-supported Ru have been used to produce DMCD with high conversion and selectivity. wikipedia.orgresearchgate.netwikipedia.org To achieve the full hydrogenation to CHDM, Ru is often combined with other metals. Trimetallic RuPtSn/Al2O3 catalysts, for example, have demonstrated a synergistic effect, enabling the one-pot conversion of DMT to CHDM with high yields. acs.orgwikipedia.org

Palladium (Pd)-based catalysts : Palladium catalysts are also effective, particularly for the first hydrogenation step to DMCD. Systems like Pd/MgO and physically mixed Pd/CMK-3 and Cu-based catalysts have been developed for the synthesis of CHDM. google.com

Nickel (Ni)-based catalysts : As a more cost-effective alternative to precious metals, nickel-based catalysts have attracted considerable interest. However, achieving high selectivity with Ni can be challenging. Research has shown that modifying Ni/SiO2 catalysts with potassium promoters (e.g., KF) can significantly enhance both conversion and selectivity towards DMCD. Characterization techniques like H2-Temperature Programmed Reduction (H2-TPR) show that potassium promoters lower the reduction temperature of nickel species, increasing the amount of active metallic nickel. Furthermore, NH3-Temperature Programmed Desorption (NH3-TPD) reveals that these promoters neutralize acid sites on the catalyst, which inhibits the undesired side reaction of ester hydrogenolysis.

Table 2: Performance of Heterogeneous Catalysts in DMT Hydrogenation

Catalyst SystemTarget ProductKey Performance MetricsReference
Ru/CDMCD99.0% DMT conversion, 96.5% DMCD selectivity at 110°C, 3.0 MPa H2. wikipedia.org
Ru/Al2O3DMCDUsed in a continuous fixed-bed reactor at 20-30 kg/cm² pressure. researchgate.net
Trimetallic RuPtSn/Al2O3CHDMDemonstrates synergistic effect in one-pot synthesis of CHDM. acs.orgwikipedia.org
Bimetallic Ru-Re/ACDMCD82% DMT conversion, 96% DMCD selectivity at 70°C, 3 MPa H2. Re addition enhances metal dispersion. nih.gov
Potassium-modified Ni/SiO2 (KF-Ni/SiO2)DMCD95% DMT conversion, 96% DMCD selectivity. K-promoter lowers Ni reduction temperature and neutralizes acid sites.
Physically mixed 5 Pd/CMK-3 + Cu-600CHDMAchieved up to 82% yield of CHDM in a one-pot tandem process. google.com

Investigation of Reaction Mechanisms and Catalytic Pathways

The selective hydrogenation of dimethyl terephthalate (DMT) to produce valuable downstream chemicals, primarily dimethyl 1,4-cyclohexanedicarboxylate (DMCD), involves complex interactions between the substrate, hydrogen, and the catalyst surface. Understanding the reaction mechanisms and catalytic pathways is crucial for designing efficient and selective catalysts.

The generally accepted mechanism for the hydrogenation of the aromatic ring in DMT on a heterogeneous catalyst surface begins with the chemisorption of the DMT molecule. The benzene ring, with its high electron density due to the conjugated π-electron system, interacts with the active metal sites of the catalyst. Concurrently, hydrogen molecules (H₂) adsorb onto the catalyst surface and dissociate into active hydrogen species. These active hydrogen atoms then sequentially attack the adsorbed benzene ring, leading to the formation of partially hydrogenated intermediates before the final saturation to the cyclohexane (B81311) ring of DMCD. This selective attack on the aromatic ring is favored over the hydrogenolysis of the ester groups, which is a competing and generally undesirable side reaction. The stability of the π-electron system interacting with the catalyst surface helps in the formation of stable hydrogenation intermediates, promoting the desired reaction pathway. rsc.org

One proposed reaction mechanism for the selective hydrogenation of DMT to DMCD, particularly using a Ru/HZSM-5 catalyst, illustrates the stepwise process. In this pathway, DMT is first adsorbed onto the catalyst surface. The adsorbed DMT then undergoes a series of hydrogenation steps, where the aromatic ring is progressively saturated by the addition of hydrogen atoms, ultimately leading to the formation of DMCD, which then desorbs from the catalyst surface. researchgate.net

In the context of bimetallic or promoted catalysts, synergistic effects between the different components play a key role. For instance, in Ni-based catalysts, the interaction between the metal sites and acidic sites on the support can facilitate the dissociation of hydrogen molecules more efficiently, enhancing the catalytic activity. researchgate.net Similarly, in bimetallic Ru-Re catalysts, the addition of Rhenium (Re) to Ruthenium (Ru) can enhance the distribution of active metal species and facilitate charge transfer between the metals. This synergistic interaction modifies the catalyst's redox ability and improves its performance in activating DMT. nih.gov

Optimization of Process Conditions for Selective Hydrogenation

The efficiency and selectivity of dimethyl terephthalate (DMT) hydrogenation are highly dependent on the process conditions, which include the choice of catalyst, temperature, pressure, solvent, and reaction time. Extensive research has been conducted to optimize these parameters to maximize the yield of the desired product, dimethyl 1,4-cyclohexanedicarboxylate (DMCD), while minimizing side reactions.

Industrially, the hydrogenation of DMT has often been carried out using palladium-based catalysts at relatively high temperatures (160–180°C) and hydrogen pressures (30–48 MPa). researchgate.netresearchgate.netnih.govgoogle.com However, due to the high cost of noble metals and the energy-intensive conditions, significant efforts have been directed towards developing more economical and sustainable processes that operate under milder conditions.

Various catalytic systems have been explored, demonstrating a wide range of optimal conditions and performance. Non-precious metal catalysts, such as those based on nickel, have been a key area of investigation. For instance, a potassium-fluoride-modified nickel-on-silica (KF-Ni/SiO₂) catalyst has shown excellent performance, achieving 95% conversion of DMT and 96% selectivity to DMCD at a lower temperature of 100°C and a hydrogen pressure of 5 MPa after 4 hours. rsc.orgnih.govrsc.orgrsc.org The addition of the potassium promoter was found to enhance the amount of active metallic nickel and reduce the number of acid sites, which in turn inhibits the undesired hydrogenolysis of the ester groups. rsc.orgrsc.orgrsc.org

Ruthenium-based catalysts are also highly effective. When supported on zeolites like MOR (Mordenite), ruthenium catalysts have achieved 100% DMT conversion and over 95% DMCD selectivity at 140°C and 6 MPa H₂ pressure. researchgate.net The choice of support material is critical; for example, Ru supported on MOR demonstrated superior performance compared to other zeolites like ZSM-5, which is attributed to better Ru dispersion and a stronger metal-support interaction. researchgate.net Bimetallic ruthenium catalysts, such as Ru-Re supported on activated carbon (AC), have also been developed to operate under even milder conditions. A Ru-Re/AC catalyst with a specific Ru/Re ratio exhibited 82% DMT conversion and 96% DMCD selectivity at just 70°C and 3 MPa H₂. nih.gov

The influence of the catalyst support and the use of bimetallic systems are recurring themes in the optimization of this process. For example, bimetallic Ru-Ni catalysts supported on carbon nanotubes have been systematically studied, with optimized conditions leading to 80% DMT conversion and 95% DMCD selectivity. researchgate.netacs.org The enhanced performance is credited to the strong immobilization of the metal particles on the nanotubes. acs.org

The following tables provide a summary of research findings on the optimization of process conditions for the selective hydrogenation of DMT to DMCD using various catalytic systems.

Catalyst SystemSupportTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference(s)
Pd-based-160-18030-48--- researchgate.netresearchgate.netnih.govgoogle.com
KF-NiSiO₂100549596 rsc.orgnih.govrsc.orgrsc.org
RuMOR Zeolite1406410095.09 researchgate.net
Ru-ReActivated Carbon703-8296 nih.gov
Ru-NiCarbon Nanotubes---8095 researchgate.netacs.org
RuPine Wood Activated Carbon50-801-40.25-0.599.9>98.8 google.com
Ru₅/AlₓSBA-15AlₓSBA-151004.14--100 rsc.org

Dimethyl Terephthalate in Polymerization Science

Monomer in Step-Growth Polymerization

Dimethyl terephthalate (B1205515) (DMT), systematically known as methyl, [4-(methoxycarbonyl)phenyl]-, serves as a crucial monomer in the industrial synthesis of various polyesters through step-growth polymerization. This process involves a series of reactions where bifunctional or polyfunctional monomers react to form progressively larger structural units while releasing smaller molecules such as methanol (B129727). DMT's volatility and high purity make it a historically significant and, in certain applications, preferred reactant over terephthalic acid (TPA) for producing high-quality polyester (B1180765) resins.

The primary pathway for polyester synthesis using DMT is a two-stage process: transesterification followed by polycondensation. In the initial stage, DMT undergoes transesterification with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol (B3395766), to form a diester monomer and methanol. The removal of the methanol byproduct is critical as it drives the equilibrium of this reversible reaction towards the formation of the monomer. In the subsequent polycondensation stage, the newly formed monomers are subjected to higher temperatures and vacuum conditions to facilitate the linking of these units into long polymer chains, with the elimination of the diol.

Poly(ethylene terephthalate) Synthesis Pathways

Poly(ethylene terephthalate) (PET) is a widely used thermoplastic polymer synthesized through the reaction of dimethyl terephthalate with ethylene glycol. The synthesis is a two-step process involving transesterification and subsequent polycondensation.

The initial step is the transesterification of DMT with ethylene glycol, which produces bis(2-hydroxyethyl)terephthalate (BHET) and methanol. researchgate.netscranton.edu This reaction is typically carried out at temperatures ranging from 170°C to 230°C at or above atmospheric pressure. epa.gov To facilitate the forward reaction and maximize the yield of BHET, the methanol byproduct is continuously removed from the reaction mixture through distillation. scranton.eduepa.gov The stoichiometry of the reactants is controlled, with an excess of ethylene glycol often used. scranton.edu

A variety of catalysts can be employed to accelerate the transesterification process. Commonly used catalysts include metal acetates, such as zinc acetate (B1210297), as well as other metal compounds containing manganese, cobalt, and magnesium. nih.govresearchgate.net Heterogeneous basic catalysts, including aluminum oxide (Al2O3), magnesium oxide (MgO), and calcined Al-Mg hydrotalcites, have also been investigated for their activity in this reaction. researchgate.net

The second stage is the polycondensation of the BHET monomer to form PET. This step is conducted under high vacuum and at elevated temperatures, typically between 250°C and 280°C. researchgate.net During polycondensation, the BHET molecules react with each other, eliminating ethylene glycol, which is also removed from the system to promote the formation of high molecular weight polymer chains. Antimony compounds, such as antimony trioxide, are frequently used as catalysts for the polycondensation reaction. scranton.edu

Table 1: Reaction Conditions for Poly(ethylene terephthalate) Synthesis from DMT

Stage Reactants Products Temperature Range (°C) Pressure Common Catalysts
Transesterification Dimethyl terephthalate, Ethylene glycol Bis(2-hydroxyethyl)terephthalate, Methanol 170 - 230 Atmospheric or above Zinc acetate, Manganese acetate, Cobalt acetate, Magnesium acetate, Al2O3, MgO
Polycondensation Bis(2-hydroxyethyl)terephthalate Poly(ethylene terephthalate), Ethylene glycol 250 - 280 High Vacuum Antimony trioxide

Poly(butylene terephthalate) Synthesis Pathways

Poly(butylene terephthalate) (PBT) is another significant engineering thermoplastic synthesized from dimethyl terephthalate, in this case, through a reaction with 1,4-butanediol. The synthesis of PBT via the DMT route is a well-established industrial process. researchgate.net Similar to PET synthesis, the process occurs in two main stages: transesterification and polycondensation.

In the first stage, DMT undergoes transesterification with 1,4-butanediol to produce bis(hydroxybutyl)terephthalate (BHBT) and methanol. scispace.com This reaction is catalyzed and proceeds by heating the reactants. The removal of methanol is essential to drive the reaction towards the formation of BHBT. pageplace.de

A key consideration in PBT synthesis from DMT is the potential for a side reaction that forms tetrahydrofuran (THF). researchgate.netresearchgate.net This occurs through the acid-catalyzed cyclization of 1,4-butanediol, particularly at elevated temperatures. The formation of THF is an undesirable byproduct as it represents a loss of the diol monomer and can affect the stoichiometry of the polymerization. researchgate.net

Various catalyst systems have been developed to optimize the PBT synthesis process. Alkyl titanates, such as tetrabutyl orthotitanate and tetraisopropyl orthotitanate, are highly effective and widely used catalysts for this reaction. google.com Titanium isopropoxide has also been shown to be a more effective catalyst than conventional transesterification catalysts like manganese and cobalt acetates. researchgate.net To further enhance catalytic activity and improve the properties of the final polymer, mixed catalyst systems have been explored. For example, a combination of titanium tetrabutoxide and hafnium acetylacetonate has been demonstrated to be more active than titanium tetrabutoxide alone. researchgate.net The kinetics of the transesterification of DMT with 1,4-butanediol have been studied using catalysts like zinc acetate and tetrabutyl titanate. researchgate.netumd.edu

Following the transesterification step, the resulting BHBT monomer undergoes polycondensation at elevated temperatures and under vacuum to form high molecular weight PBT. During this stage, 1,4-butanediol is eliminated as the polymer chains grow.

Table 2: Catalysts and Conditions in Poly(butylene terephthalate) Synthesis from DMT

Catalyst Type Specific Examples Key Findings
Alkyl Titanates Tetrabutyl orthotitanate, Tetraisopropyl orthotitanate Widely used due to high efficiency and availability. google.com
Other Titanium Compounds Titanium isopropoxide More effective than manganese and cobalt acetates. researchgate.net
Mixed Catalyst Systems Titanium tetrabutoxide and Hafnium acetylacetonate More active than titanium tetrabutoxide alone. researchgate.net
Metal Acetates Zinc acetate Used in kinetic studies of the transesterification reaction. researchgate.net

Environmental Fate and Degradation Studies of Dimethyl Terephthalate

Microbial Degradation Mechanisms in Anaerobic Environments

Under anaerobic conditions, microorganisms can utilize organic contaminants, such as dimethyl terephthalate (B1205515), and metabolize them into substances like methane (B114726) and carbon dioxide. clu-in.org This process involves using the contaminant as an electron acceptor in the absence of oxygen. clu-in.org

Research has identified specific bacterial strains and communities capable of degrading DMT in anaerobic settings. An enriched anaerobic sludge, which effectively removed over 99% of DMT in an upflow anaerobic sludge blanket (UASB) reactor over 530 days, was found to contain a diverse microbial community. nih.gov Analysis revealed 78 bacterial clones classified into 22 operational taxonomic units across nine divisions. These included:

Firmicutes

Proteobacteria

Chloroflexi

Thermotogae

Bacteroidetes/Chlorobi

Spirochaetes

Acidobacteria nih.gov

Within this community, it was suggested that the two most abundant operational taxonomic units were likely responsible for the de-esterification of DMT and the subsequent degradation of the resulting phthalate (B1215562). nih.gov The granular sludge showed a layered structure, with bacteria dominating the outer layer and archaea, primarily acetoclastic Methanosaetaceae (89 ± 5%) and hydrogenotrophic Methanomicrobiales (11 ± 5%), residing in the interior. nih.gov

Specific bacterial strains have also been isolated and identified for their DMT transformation capabilities. Pasteurella multocida Sa, a bacterial strain isolated from mangrove sediment, has demonstrated the ability to transform dimethyl terephthalate. nih.govresearchgate.net

The anaerobic biodegradation of dimethyl terephthalate typically proceeds through a sequential hydrolysis of its two ester linkages. researchgate.net This stepwise process has been observed in studies using both mixed anaerobic sludge and isolated bacterial strains. nih.govdaneshyari.com

The initial and common pathway involves two key steps:

Hydrolysis to Mono-methyl terephthalate (MMT): The first ester bond is cleaved, resulting in the formation of mono-methyl terephthalate. daneshyari.comhku.hk

Hydrolysis to Terephthalic Acid (TA): The second ester bond of MMT is hydrolyzed, yielding terephthalic acid (also referred to as phthalate in some studies). daneshyari.comhku.hk This intermediate is then further dearomatized and converted to methane (CH4) and carbon dioxide (CO2). hku.hk

Studies have determined the maximum specific degradation rates for these compounds in a UASB reactor, highlighting that the initial degradation of DMT is the fastest step.

Table 1: Maximum Specific Degradation Rates in Anaerobic Sludge

Compound Max. Specific Degradation Rate (mg/(g-VSS d))
Dimethyl terephthalate (DMT) 415
Mono-methyl terephthalate (MMP) 88
Phthalate (Terephthalic Acid) 36

Data sourced from a study on a UASB reactor. daneshyari.comhku.hk

An alternative biochemical pathway was observed during the degradation of DMT by Pasteurella multocida Sa when ethanol (B145695) was present as a carrying solvent. nih.govresearchgate.net In this scenario, in addition to MMT, a novel metabolite, mono-ethyl terephthalate (MET), was formed. nih.govresearchgate.net The formation of MET was proposed to occur through a biologically mediated trans-esterification mechanism, requiring the presence of both MMT and ethanol. nih.govresearchgate.net

Table 2: Metabolites Identified During Anaerobic Biodegradation of DMT

Metabolite Precursor(s) Microbial Species/System Reference
Mono-methyl terephthalate (MMT) Dimethyl terephthalate Pasteurella multocida Sa, Anaerobic Sludge nih.govresearchgate.netdaneshyari.com
Terephthalic Acid (TA) Mono-methyl terephthalate Pasteurella multocida Sa, Anaerobic Sludge nih.govresearchgate.netdaneshyari.com

General Environmental Degradation Pathways (e.g., Photodegradation, Thermooxidative Degradation, Hydrolytic Degradation)

Beyond microbial action, dimethyl terephthalate is subject to degradation through various abiotic environmental processes.

Photodegradation DMT can be degraded through photochemical processes. Studies using advanced oxidation processes have shown that UV irradiation contributes significantly to DMT removal from aqueous solutions. In one system, single UV irradiation resulted in a 50.7% removal efficiency over 90 minutes. nih.gov This efficiency was substantially increased to 79.2% when combined with a persulfate activator (UVC/SPS), indicating the formation of highly reactive oxidizing species that enhance degradation. nih.gov Quenching experiments confirmed that sulfate (B86663) radicals were the predominant species responsible for DMT degradation in this system. nih.gov

Thermooxidative Degradation Thermal degradation of DMT has been investigated using thermogravimetric (TG) analysis. The thermal degradation of pure DMT occurs in a single step within the temperature range of 400 to 550°C. tsijournals.com When blended with polymers like polystyrene, DMT shows lower thermal stability, degrading at an earlier stage than the polymer itself. tsijournals.com The thermograms of polystyrene/DMT blends exhibit two distinct degradation steps, with the first corresponding to the thermal degradation of DMT. tsijournals.com Related compounds, such as polybutylene terephthalate, are noted to undergo thermal decomposition at temperatures above 300°C, releasing various gaseous products. basf.com

Hydrolytic Degradation Hydrolysis is a key degradation pathway for DMT, breaking the ester bonds. This process can be both biotic, as seen in the microbial degradation pathways, and abiotic. nih.govresearchgate.net Chemical hydrolysis of DMT to produce terephthalic acid can be achieved at elevated temperatures and pressures. researchgate.net One study demonstrated that using a zinc acetate (B1210297) catalyst, high yields of terephthalic acid (76.7%) could be obtained after 40 minutes at 265°C. researchgate.net The reaction proceeds through the same intermediate, mono-methyl terephthalate (MMT), as seen in microbial degradation. researchgate.net The hydrolysis of DMT to MMT is relatively fast and irreversible, while the subsequent hydrolysis of MMT to terephthalic acid is slower and reversible. researchgate.net

Table 3: Summary of Abiotic Degradation Pathways

Degradation Pathway Conditions Key Findings Reference
Photodegradation UVC Irradiation 50.7% removal in 90 min; enhanced by persulfate. nih.gov
Thermooxidative Degradation 30-550°C (TG analysis) Pure DMT degrades in one step (400-550°C). Less stable than polystyrene. tsijournals.com

| Hydrolytic Degradation | 265°C, Zinc Acetate Catalyst | Proceeds via MMT intermediate to TPA. | researchgate.net |

Advanced Characterization and Analytical Methodologies in Dimethyl Terephthalate Research

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopy is a fundamental tool for elucidating the molecular structure of DMT. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural and purity analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing significant insight into the functional groups present in dimethyl terephthalate (B1205515). The IR spectrum of DMT is characterized by several key absorption bands that confirm its structure. A strong absorption peak associated with the carbonyl (C=O) stretching vibration of the ester groups is prominent. The spectrum also displays characteristic bands for the C-O stretching of the ester linkage and the vibrations of the p-disubstituted benzene (B151609) ring. researchgate.netnist.gov The FTIR spectrum of DMT produced from the methanolysis of PET waste shows these characteristic peaks, confirming the successful recycling process. researchgate.netresearchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for Dimethyl Terephthalate (DMT) Data compiled from various spectroscopic sources. nist.govsigmaaldrich.com

Wavenumber (cm⁻¹)Vibrational ModeDescription
~1725C=O StretchStrong absorption from the ester carbonyl group.
~1280C-O StretchStretching vibration of the ester C-O bond.
~1100O-CH₃ StretchVibration associated with the methyl ester group.
~3000Aromatic C-H StretchStretching of the C-H bonds on the benzene ring.
700-900Aromatic C-H BendOut-of-plane bending for the p-substituted ring.

Raman Spectroscopy

Table 2: Key Raman Shifts for Dimethyl Terephthalate (DMT) Data compiled from various spectroscopic studies. researchgate.netresearchgate.net

Raman Shift (cm⁻¹)Vibrational AssignmentDescription
~1720C=O StretchEster carbonyl stretching mode.
~1615Ring StretchAromatic ring stretching (Wilson's notation: 8a). researchgate.net
~1290C-O StretchEster C-O bond stretching.
~860Ring BreathingSymmetric breathing mode of the p-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structural elucidation of organic molecules like DMT. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of DMT is simple and highly characteristic due to the molecule's symmetry. It typically shows two distinct signals. A singlet appears for the protons of the two equivalent methyl (–OCH₃) groups, and another singlet corresponds to the four equivalent protons on the aromatic ring. researchgate.netresearchgate.net The integration of these peaks (a 6:4 or 3:2 ratio) confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. It displays signals for each unique carbon atom in the molecule. Characteristic peaks are observed for the carbonyl carbon of the ester group, the carbons of the aromatic ring (with two distinct signals due to symmetry), and the methyl carbon of the ester group. chemicalbook.com

Table 3: ¹H and ¹³C NMR Chemical Shifts for Dimethyl Terephthalate (DMT) Data sourced from chemical databases and research articles. chemicalbook.comchemicalbook.com

NucleusChemical Shift (ppm)Assignment
¹H~3.9Singlet, 6H, –COOCH₃
¹H~8.1Singlet, 4H, Aromatic C–H
¹³C~52.5Methyl Carbon (–OCH₃)
¹³C~129.7Aromatic C–H
¹³C~134.0Aromatic C–COOCH₃ (quaternary)
¹³C~166.0Carbonyl Carbon (C=O)

Diffraction Techniques for Crystalline Structure Analysis

Diffraction techniques are essential for investigating the solid-state structure of DMT, providing detailed information about the arrangement of molecules in the crystal lattice.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary method used to determine the crystalline structure of materials. Studies on DMT crystals have shown that it can possess an orthorhombic or triclinic structure depending on the crystallization conditions. tandfonline.comresearchgate.netiucr.org The XRD pattern of DMT provides a unique fingerprint based on the diffraction angles (2θ) and intensities of the scattered X-rays. sciencepublishinggroup.comamazonaws.com Analysis of these patterns allows for the determination of unit cell parameters, space group, and the degree of crystallinity. royalsocietypublishing.orgresearchgate.net For instance, research on DMT crystals grown by the Bridgeman method confirmed an orthorhombic structure. tandfonline.comresearchgate.net In other contexts, such as the study of PET, its precursor terephthalic acid has been shown to have two polymorphic triclinic forms. iucr.org

Electron Diffraction

Electron diffraction is a powerful technique used in conjunction with transmission electron microscopy (TEM) to analyze crystal structures, often from very small sample volumes. nih.govnist.gov For DMT, electron diffraction has been instrumental in determining complex structural features that may be difficult to resolve with XRD alone. tandfonline.com It is particularly useful for identifying and characterizing twinning relationships within the crystals. researchgate.net Selected Area Diffraction (SAD) patterns can reveal the superposition of reciprocal lattices from the matrix and twinned regions of a crystal, providing precise information on their relative orientations. researchgate.net This method complements XRD by offering localized crystallographic information, which is crucial for understanding growth mechanisms and defects in DMT crystals. tandfonline.comresearchgate.net

Microscopy Techniques for Morphological Characterization

The morphological characterization of Dimethyl Terephthalate (DMT), also known as Methyl, [4-(methoxycarbonyl)phenyl]-, and its subsequent polymer products is crucial for understanding its crystalline structure, surface topography, and the dispersion of any additives. Various microscopy techniques provide insights at different scales, from micrometers to the nanometer level.

Optical Microscopy

Optical microscopy is a fundamental technique for observing the macroscopic features of DMT crystals and the spherulitic morphology of polymers derived from it. It utilizes visible light and a system of lenses to magnify images of samples.

In DMT research, a transmitting light microscope, often equipped with crossed polarizers, can be used to inspect filtered solutions of DMT to ensure the absence of microcrystals before further analysis or processing. spectrabase.com This is a critical quality control step, as the presence of even small crystalline impurities can affect subsequent photophysical measurements or polymerization reactions.

Furthermore, optical microscopy is extensively used to study the crystallization behavior of polyesters synthesized from DMT, such as Poly(trimethylene terephthalate) (PTT). For instance, by observing isothermally melt-crystallized PTT, researchers can analyze the size, shape, and growth rate of spherulites. Comparing neat PTT with PTT nanocomposites, where nanoparticles are introduced during the in situ polymerization of DMT and 1,3-propanediol, reveals how additives act as nucleating agents, which typically results in a higher density of smaller spherulites. researchgate.net

Table 1: Applications of Optical Microscopy in Dimethyl Terephthalate Related Research

Application Area Specific Use Case Observation Reference
DMT Quality Control Confirmation of a crystal-free state Inspection of filtered DMT solutions to ensure the absence of microcrystals. spectrabase.com
Polymer Morphology Study of PTT crystallization Analysis of spherulite size and density in isothermally crystallized samples. researchgate.net
Nanocomposite Analysis Effect of additives on PTT Comparison of spherulitic structure between neat PTT and PTT nanocomposites. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) offers significantly higher magnification and resolution than optical microscopy, providing detailed information about the surface topography and composition of materials. sigmaaldrich.com An SEM scans a sample's surface with a focused beam of electrons, and the resulting interactions generate various signals that are used to form an image. sigmaaldrich.com

In the context of DMT-related research, SEM is invaluable for examining the morphology of materials at various stages of production and degradation. For example, in the recycling of Polyethylene (B3416737) Terephthalate (PET) waste back into DMT, SEM is used to validate the degradation mechanism. google.com By analyzing the surface of PET flakes before and after the catalytic alcoholysis with methanol (B129727), researchers can observe changes such as the formation of pits and cracks, which indicates the breakdown of the polymer structure into its constituent monomers, including DMT. google.comacs.org

SEM is also applied to study the fracture surfaces of DMT-derived polymers and nanocomposites. researchgate.net This analysis reveals how well additives, such as nanoparticles, are dispersed within the polymer matrix. A uniform dispersion is often key to enhancing the material's mechanical properties. researchgate.net

Table 2: SEM Analysis in the Lifecycle of DMT and its Polymers

Sample Type Purpose of Analysis Key Findings Reference
Waste PET Flakes Monitor catalytic degradation to DMT Surface erosion and structural breakdown visible after methanolysis. google.com
PTT Nanocomposites Assess additive dispersion Images of fracture surfaces show the distribution of nanoparticles within the polymer matrix. researchgate.net
Aged PET Samples Evaluate surface degradation Reveals changes in surface morphology, such as degradation, after exposure to UV and heat. acs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of providing topographical images at the nanometer scale. It works by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional surface map.

AFM is particularly useful for characterizing the surface of materials at a molecular level. In research related to DMT-derived polymers like PET, AFM is employed to study surface functionalization. magtechjournal.comwikipedia.org For instance, when PET surfaces are grafted with other polymers to enhance properties like biocompatibility, AFM can identify the characteristic features of the grafted polymer patches. magtechjournal.comwikipedia.orgnih.gov This provides crucial insights into the spatial organization and uniformity of the surface modification, which are important for predicting the material's performance in applications such as medical implants. magtechjournal.comwikipedia.org The technique allows for the elucidation of the topography and molecular-level organization of these modified surfaces. wikipedia.org

Table 3: Nanoscale Surface Characterization with AFM

Research Area Sample Information Obtained Reference
Surface Functionalization Poly(styrene sulfonate) grafted PET Identification of grafted polymer patches on the PET surface. magtechjournal.com
Biomaterial Development Modified PET surfaces Insights into the spatial organization of the grafted polymer at the nanoscale. wikipedia.orgnih.gov

Chromatographic Methods for Purity and Intermediate Identification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential analytical tools in Dimethyl Terephthalate research and production for assessing the purity of the final product and for identifying and quantifying intermediates and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. In the context of DMT, reverse-phase HPLC (RP-HPLC) is commonly employed. For instance, the purity of DMT produced from the alkaline hydrolysis of PET can be evaluated by HPLC. ekb.eg A typical method might involve using a C18 column with a mobile phase consisting of a methanol/water mixture. magtechjournal.comekb.eg The concentration of DMT in samples is determined by comparing its peak area to that of a known standard. magtechjournal.com

HPLC is also crucial for monitoring the reaction progress and identifying intermediates. During the synthesis of DMT via the esterification of terephthalic acid, or the degradation of PET, intermediates such as monomethyl terephthalate (MMT) and by-products like bis(2-hydroxyethyl) terephthalate (BHET) can be identified and quantified. ekb.egmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an exceptionally effective method for the analysis of volatile and semi-volatile compounds like DMT. GC is the standard method for determining the purity of commercial DMT, with purities often specified as ≥99.0% (GC). sigmaaldrich.comsigmaaldrich.com

The technique is widely used to analyze the products from the methanolysis of PET, confirming the presence and yield of DMT. researchgate.netnih.gov The GC separates DMT from other components like ethylene (B1197577) glycol and remaining intermediates, while the MS provides a mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. researchgate.net In synthetic chemistry, GC analysis is used to track the conversion of terephthalic acid and the formation of the intermediate monomethyl terephthalate (MMT), allowing for the optimization of reaction conditions to maximize the selectivity towards DMT. mdpi.com

Table 4: Chromatographic Methods for the Analysis of Dimethyl Terephthalate

Technique Application Column Type Mobile Phase / Carrier Gas Key Findings Reference(s)
HPLC Purity analysis of DMT from PET recycling C18 Methanol/Water Quantification of DMT and identification of intermediates like MMT and BHET. magtechjournal.comekb.egmdpi.com
HPLC Separation of DMT Newcrom R1 Acetonitrile/Water/Phosphoric Acid Provides a scalable method for analysis and isolation of impurities. sielc.com
GC-MS Purity assessment of commercial DMT 5% Phenyl Methyl Siloxane Helium Standard industry method for quality control, confirming high purity levels. sigmaaldrich.comnih.govsigmaaldrich.com
GC-MS Analysis of PET methanolysis products (Not specified) Helium Quantification of DMT yield and identification of by-products. researchgate.netnih.gov
GC Monitoring DMT synthesis (Not specified) (Not specified) Analysis of reaction mixture shows conversion of PTA and selectivity to DMT vs. MMT. mdpi.com

Computational Chemistry and Theoretical Modeling of Dimethyl Terephthalate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the complex reaction mechanisms involving dimethyl terephthalate (B1205515) and its precursors. These methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energies, providing a fundamental understanding of reaction kinetics and thermodynamics.

A notable application of DFT is in the study of the depolymerization of PET to yield DMT. A computational investigation into the methanolysis of PET in the presence of tertiary amine catalysts revealed that the reaction proceeds through a series of discrete steps rather than a single concerted one. acs.org The study highlighted the active role of the catalyst, where the initial step involves a proton transfer from methanol (B129727) to the tertiary amine. acs.org This theoretical approach not only clarified the reaction pathway but also established a correlation between the electronic charge on the nitrogen atom of the protonated tertiary amine and the experimental yield of DMT, offering a valuable descriptor for future catalyst design. acs.org

Furthermore, DFT has been employed to investigate the acid-catalyzed esterification of carboxylic acids with methanol, a reaction analogous to the formation of DMT from terephthalic acid. researchgate.net These studies have detailed the formation of cyclic pre-reaction complexes and six-membered ring transition structures, which facilitate the esterification process. researchgate.net By providing a theoretical framework that aligns with experimental data, these calculations serve as a crucial guide for understanding and optimizing similar organic reactions, including those on a larger industrial scale. researchgate.net

The hydrolysis of esters, the reverse reaction of esterification, has also been a subject of quantum chemical scrutiny. Theoretical studies on the hydrolysis of a PET dimer, a model system for DMT, have elucidated the bond dissociation energies and the preference for concerted reaction pathways over radical mechanisms during thermal degradation.

Reaction StudiedComputational MethodKey Findings
PET Methanolysis with Tertiary Amine CatalystsDensity Functional Theory (DFT)Reaction is a multi-step process initiated by proton transfer to the catalyst. acs.org
Acid-Catalyzed EsterificationDensity Functional Theory (DFT)Involves cyclic pre-reaction and transition structures, favoring product formation. researchgate.net
PET Dimer Thermal DegradationDensity Functional Theory (DFT)Concerted reactions via six-membered transition states are kinetically favored.

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations provide detailed electronic information about static points on a reaction coordinate, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the visualization of molecular motion and interactions over time. This approach is particularly valuable for understanding reaction pathways in condensed phases, where solvent effects and molecular diffusion play a crucial role.

In the context of enzymatic reactions, which are gaining attention for the sustainable recycling of plastics, combined quantum mechanics/molecular mechanics (QM/MM) simulations have proven to be a powerful tool. These hybrid methods treat the reactive center of the enzyme and substrate with a high-level quantum mechanical method, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. Such simulations have been used to study the biocatalytic hydrolysis of esters in non-aqueous solvents, providing insights into the enzyme's activity and stability in different environments. emerginginvestigators.org

Although direct MD simulations of the reaction pathways of DMT itself are less common in the literature, the principles and methodologies applied to its polymer, PET, are directly relevant. The simulation of dTTP binding and hydrolysis by the YhdE enzyme, for instance, showcases how MD can elucidate the role of structural changes, such as the transition between open and closed states of an enzyme, in facilitating a chemical reaction. plos.org These computational techniques hold significant promise for future studies aimed at visualizing the step-by-step process of DMT synthesis and its subsequent reactions on catalyst surfaces or in solution.

System SimulatedSimulation TypeKey Insights
PET HydrolysisReactive Molecular Dynamics (MD)Elucidation of bond dissociation, intermediate formation (BHET, MHET), and interplay of degradation pathways. acs.orgnih.gov
Biocatalytic Ester HydrolysisQuantum Mechanics/Molecular Mechanics (QM/MM)Characterization of enzyme activity and stability in non-aqueous solvents. emerginginvestigators.org
dTTP Hydrolysis by YhdEMolecular Dynamics (MD)Demonstration of how protein conformational changes can facilitate a reaction. plos.org

Theoretical Studies of Catalytic Processes

The synthesis and transesterification of dimethyl terephthalate are predominantly catalytic processes, and theoretical studies have been pivotal in understanding the role of catalysts at a fundamental level. These studies range from the application of established kinetic models to sophisticated quantum chemical calculations that probe the nature of active sites and catalyst-substrate interactions.

One of the key reactions in polyester (B1180765) production is the transesterification of DMT with ethylene (B1197577) glycol. researchgate.net The mechanism and kinetics of this reaction over modified hydrotalcite catalysts have been successfully described using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. nih.gov This model, which assumes chemisorption of the reactants onto the catalyst surface, provides a framework for understanding how different reaction parameters, such as temperature and reactant concentrations, affect the reaction rate. nih.gov

The nature of the active sites on catalysts is a central theme in theoretical investigations. For the transesterification reaction, Lewis acidity has been identified as a crucial factor. mdpi.com Theoretical studies, including DFT calculations, have been used to characterize the Lewis acid sites in various catalysts, such as those based on metal oxides and deep eutectic solvents. nih.gov For instance, in a study of Lewis acidic deep eutectic solvents, DFT calculations of the Mulliken charges on the metallic centers helped to identify them as the Lewis acid sites and correlated their acidity with the observed catalytic activity. nih.gov

In the context of DMT synthesis via the esterification of terephthalic acid, solid acid catalysts like zeolites have been extensively studied. Theoretical considerations suggest that the catalytic efficiency is correlated with the strength of the acid sites, the specific surface area, and the porous structure of the zeolite. nih.gov Computational modeling has also been applied to investigate the interaction between Lewis acids and carbonyl groups, which is the initial step in many catalytic transformations. nih.gov These studies can predict spectral features that can be directly compared with experimental data, providing a powerful tool for characterizing the species present in a catalytic cycle. nih.gov The synergistic effect of Lewis acid-base sites in catalysts for PET degradation has also been investigated, with theoretical insights helping to explain the enhanced catalytic activity. acs.org

Catalytic ProcessTheoretical ApproachKey Findings
DMT Transesterification with Ethylene GlycolLangmuir-Hinshelwood-Hougen-Watson (LHHW) ModelDescribes the reaction mechanism based on the chemisorption of reactants on the catalyst surface. nih.gov
Transesterification with Lewis Acid CatalystsDensity Functional Theory (DFT)Identifies and characterizes the Lewis acid active sites and correlates their properties with catalytic activity. nih.gov
DMT Synthesis with Zeolite CatalystsCorrelation of theoretical properties with experimental dataCatalytic performance is linked to acid site strength, surface area, and pore structure. nih.gov
PET Glycolysis with Deep Eutectic SolventsInvestigation of Lewis Acid-Base SynergyThe enhanced catalytic activity is attributed to the synergistic effect of acid and base sites. acs.org

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